molecular formula C7H9ClN2O2 B13274195 2-[(3-Amino-5-chloropyridin-2-YL)oxy]ethan-1-OL

2-[(3-Amino-5-chloropyridin-2-YL)oxy]ethan-1-OL

Cat. No.: B13274195
M. Wt: 188.61 g/mol
InChI Key: SARUVFYLPOHCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Amino-5-chloropyridin-2-yl)oxy]ethan-1-ol is a chemical compound with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 g/mol . This compound is characterized by the presence of an amino group, a chlorine atom, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Amino-5-chloropyridin-2-yl)oxy]ethan-1-ol typically involves the reaction of 3-amino-5-chloropyridine with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 100°C for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Amino-5-chloropyridin-2-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-[(3-Amino-5-chloropyridin-2-yl)oxy]ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifibrotic properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Amino-5-chloropyridin-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and chlorine groups play a crucial role in binding to target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Amino-5-chloropyridin-2-yl)oxy]ethan-1-ol is unique due to the presence of both amino and chlorine groups on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

2-(3-amino-5-chloropyridin-2-yl)oxyethanol

InChI

InChI=1S/C7H9ClN2O2/c8-5-3-6(9)7(10-4-5)12-2-1-11/h3-4,11H,1-2,9H2

InChI Key

SARUVFYLPOHCSJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1N)OCCO)Cl

Origin of Product

United States

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